Para vs. Meta CF₃ Substitution: Regioisomeric Comparison with CAS 304475-91-0
The para-CF₃ regioisomer (CAS 477867-20-2) and its meta-CF₃ counterpart (CAS 304475-91-0) share an identical molecular formula (C₁₄H₁₀F₃NO₂) and molecular weight (281.23 g/mol) but differ in the substitution pattern on the anilide ring [1]. While the p-CF₃ group is recognized in the cinnamamide class for having a larger Hammett σₚ constant (0.54) compared to the m-CF₃ (σₘ 0.43), indicating a stronger electron-withdrawing effect, this difference did not produce significantly divergent anticonvulsant activity in the parent cinnamamide series when tested by maximal electroshock seizure (MES) assay [2]. No comparative activity data exist for the furan-containing analogs.
| Evidence Dimension | Regioisomeric substitution impact on electronic properties |
|---|---|
| Target Compound Data | Hammett σₚ = 0.54 (for the p-CF₃ group); MES anticonvulsant data not available for the furan analog |
| Comparator Or Baseline | Meta-CF₃ analog (CAS 304475-91-0, Hammett σₘ = 0.43); Parent p-CF₃ cinnamamide (MES ED₅₀ not specified in the abstract) |
| Quantified Difference | Δσ(p−m) = +0.11; No statistically significant difference in anticonvulsant activity in the des-furan series. |
| Conditions | Hammett constants (literature values); MES anticonvulsant model (mice, i.p. administration) for the parent cinnamamide series. |
Why This Matters
The larger σₚ may predict differential reactivity in nucleophilic environments or protein binding, but a purchaser cannot assume pharmacological superiority over the meta isomer without target-specific assay data.
- [1] PubChem. (2025). Compound Summary for CID 959138: (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [2] LI, A.-L., LIU, W.-Q., PEI, Y.-Q., ZHANG, S.-R. & XU, C. (1984). THE SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME p-, o- AND m-TRIFLUOROMETHYL CINNAMAMIDES. Acta Pharmaceutica Sinica, 19(12), 888-893. View Source
